molecular formula C26H23Cl2N3O4 B11649442 4-[(2,6-dichlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide

4-[(2,6-dichlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide

Cat. No.: B11649442
M. Wt: 512.4 g/mol
InChI Key: GBCARNGMRJVLJU-UHFFFAOYSA-N
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Description

4-[(2,6-DICHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a methoxy group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4-[(2,6-DICHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dichlorophenylmethoxy intermediate, followed by the introduction of the pyrazole ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2,6-DICHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[(2,6-DICHLOROPHENYL)METHOXY]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHOXYBENZAMIDE include other pyrazole derivatives and dichlorophenyl compounds. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of the dichlorophenyl group, methoxy group, and pyrazole ring, which may confer distinct properties and applications.

Properties

Molecular Formula

C26H23Cl2N3O4

Molecular Weight

512.4 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzamide

InChI

InChI=1S/C26H23Cl2N3O4/c1-16-24(26(33)31(30(16)2)18-8-5-4-6-9-18)29-25(32)17-12-13-22(23(14-17)34-3)35-15-19-20(27)10-7-11-21(19)28/h4-14H,15H2,1-3H3,(H,29,32)

InChI Key

GBCARNGMRJVLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC

Origin of Product

United States

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